Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
Overview
Description
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate is a chemical compound with the molecular formula C8H5ClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate typically involves the reaction of 3-chloro-2-cyano-pyridine with methyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-2-cyano-pyridine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 3-chloro-2-cyano-pyridine-4-carboxylic acid.
Reduction: 3-chloro-2-aminomethyl-pyridine-4-carboxylate.
Scientific Research Applications
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyano and ester groups can participate in various biochemical pathways, potentially leading to the formation of active metabolites .
Comparison with Similar Compounds
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate: Unique due to its specific substitution pattern on the pyridine ring.
3-chloro-2-cyano-pyridine: Lacks the ester group, leading to different reactivity and applications.
Methyl 2-cyano-pyridine-4-carboxylate:
Uniqueness: this compound is unique due to the presence of both a cyano and an ester group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its specific substitution pattern makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
methyl 3-chloro-2-cyanopyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-11-6(4-10)7(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZDOMRTMXPJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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